Journal Name:Dalton Transactions
Journal ISSN:1477-9226
IF:4.569
Journal Website:http://pubs.rsc.org/en/journals/journalissues/dt
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1877
Publishing Cycle:Weekly
OA or Not:Not
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-02 , DOI:
10.1021/jasms.2c00380
Mass spectrometry analysis can be performed by introducing samples directly to mass spectrometry, allowing the increase of the analysis throughput; however, some disadvantages of direct-to-mass spectrometry analysis include susceptibility to matrix effects and risk of instrument contamination from inadequate sample preparation. Solid-phase microextraction is one of the most suitable sample preparation methods for direct-to-mass spectrometry analysis, as it offers matrix-compatible coatings which ensure analyte enrichment with minimal or no interference from matrix. One of the ways solid-phase microextraction can be coupled directly to mass spectrometry is via a microfluidic open interface. This manuscript reports improvements made to the initial microfluidic open interface design, where the system components have been simplified to mostly commercially available materials. In addition, the analysis of samples has been automated by implementing software that fully controls the analysis workflow, where the washing procedure is optimized to completely reduce the carryover. Herein, the extraction and desorption time profiles from thin and thick SPME devices was studied where the overall workflow consisted of high-throughput sample preparation of 1.3 min per 96 samples and <1 min per sample instrumental analysis.
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-05 , DOI:
10.1021/jasms.3c00019
Semiquantitation of suspect per- and polyfluoroalkyl substances (PFAS) in complex mixtures is challenging due to the increasing number of suspect PFAS. Traditional 1:1 matching strategies require selecting calibrants (target–surrogate standard pairs) based on head group, fluorinated chain length, and retention time, which is time-consuming and requires expert knowledge. Lack of uniformity in calibrant selection for estimating suspect concentrations among different laboratories makes comparing reported suspect concentrations difficult. In this study, a practical approach whereby the area counts for 50 anionic and 5 zwitterionic/cationic target PFAS were ratioed to the average area of their respective stable-isotope labeled surrogates to create “average PFAS calibration curves” for suspects detected in negative- and positive-ionization mode liquid chromatography quadrupole time-of-flight mass spectrometry. The calibration curves were fitted with log–log and weighted linear regression models. The two models were evaluated for their accuracy and prediction interval in predicting the target PFAS concentrations. The average PFAS calibration curves were then used to estimate the suspect PFAS concentration in a well-characterized aqueous film-forming foam. Weighted linear regression resulted in more target PFAS that fell within 70–130% of their known standard value and narrower prediction intervals than the log–log transformation approach. The summed suspect PFAS concentrations calculated by weighted linear regression and log–log transformation were within 8 and 16% of those estimated by a 1:1 matching strategy. The average PFAS calibration curve can be easily expanded and can be applied to any suspect PFAS even if the confidence in the suspect structure is low or unknown.
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-06-20 , DOI:
10.1021/acsenvironau.3c00002
With 28–34 times the greenhouse effect of CO2 over a 100-year period, methane is regarded as the second largest contributor to global warming. Reducing methane emissions is a necessary measure to limit global warming to below 1.5 °C. Photocatalytic conversion of methane is a promising approach to alleviate the atmospheric methane concentrations due to its low energy consumption and environmentally friendly characteristics. Meanwhile, this conversion process can produce valuable chemicals and liquid fuels such as CH3OH, CH3CH2OH, C2H6, and C2H4, cutting down the dependence of chemical production on crude oil. However, the development of photocatalysts with a high methane conversion efficiency and product selectivity remains challenging. In this review, we overview recent advances in semiconductor-based photocatalysts for methane conversion and present catalyst design strategies, including morphology control, heteroatom doping, facet engineering, and cocatalysts modification. To gain a comprehensive understanding of photocatalytic methane conversion, the conversion pathways and mechanisms in these systems are analyzed in detail. Moreover, the role of electron scavengers in methane conversion performance is briefly discussed. Subsequently, we summarize the anthropogenic methane emission scenarios on earth and discuss the application potential of photocatalytic methane conversion. Finally, challenges and future directions for photocatalytic methane conversion are presented.
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-21 , DOI:
10.1021/jasms.3c00039
The ability to reliably identify small molecules (e.g., metabolites) is key toward driving scientific advancement in metabolomics. Gas chromatography–mass spectrometry (GC–MS) is an analytic method that may be applied to facilitate this process. The typical GC–MS identification workflow involves quantifying the similarity of an observed sample spectrum and other features (e.g., retention index) to that of several references, noting the compound of the best-matching reference spectrum as the identified metabolite. While a deluge of similarity metrics exist, none quantify the error rate of generated identifications, thereby presenting an unknown risk of false identification or discovery. To quantify this unknown risk, we propose a model-based framework for estimating the false discovery rate (FDR) among a set of identifications. Extending a traditional mixture modeling framework, our method incorporates both similarity score and experimental information in estimating the FDR. We apply these models to identification lists derived from across 548 samples of varying complexity and sample type (e.g., fungal species, standard mixtures, etc.), comparing their performance to that of the traditional Gaussian mixture model (GMM). Through simulation, we additionally assess the impact of reference library size on the accuracy of FDR estimates. In comparing the best performing model extensions to the GMM, our results indicate relative decreases in median absolute estimation error (MAE) ranging from 12% to 70%, based on comparisons of the median MAEs across all hit-lists. Results indicate that these relative performance improvements generally hold despite library size; however FDR estimation error typically worsens as the set of reference compounds diminishes.
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-07-25 , DOI:
10.1021/acsenvironau.3c00025
Documenting the occurrence of viruses on fomites is crucial in determining the significance of fomite-mediated transmission and the potential use of fomites for environmental disease surveillance. We conducted a systematic review and meta-analysis to compile information on the occurrence of human viruses on fomites in the environment; we identified 134 peer-reviewed papers. We compiled sampling and measurement methods, results, quality control information, and whether virus data were compared with community health data from the papers. We conducted univariate and multivariate analyses to investigate if presence of virus on fomites was associated with virus type (enveloped, nonenveloped), sampling location (healthcare setting, nonhealthcare temporary setting, nonhealthcare nontemporary setting), and area of fomite swabbed (100 cm2). Across 275 data sets from the 134 papers, there was the most data available for Coronaviridae and from fomites at hospitals. Positivity rates, defined as the percent positive fomite samples, were low (median = 6%). Data were available on viruses from 16 different viral families, but data on viruses from 9 families had few (n < 5) data sets. Many human virus families were not identified in this review (11 families). Less than 15% of the data sets reported virus concentrations in externally valid units (viruses per area of surface), and 16% provided a quantitative comparison between virus and health data. Virus type and area swabbed were significant predictors of virus presence on fomites, and the positivity rate of data sets collected from healthcare settings and nonhealthcare nontemporary settings (e.g., individual housing) were significantly higher than those collected in nonhealthcare temporary settings (e.g., restaurants). Data from this review indicates that viruses may be present on fomites, that fomite-mediated virus transmission may occur, and that fomites may provide information on circulation of infectious diseases in the community. However, more quantitative data on diverse viruses are needed, and method reporting needs significant improvements.
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-04-10 , DOI:
10.1021/jasms.3c00009
A performance enhanced CaptiveSpray differential ion mobility device was designed and constructed by incorporating a circular channel and a gas flow homogenizing channel (GFHC) between the CaptiveSpray ion source and planar differential ion mobility spectrometry (DMS). The GFHC was used to reduce gas flow heterogeneity prior to the entrance of the DMS device. The optimal flared entrance greatly reduces gas flow velocity at the inlet region owing to its relatively large gas inlet interface, which assists in reducing disparities between the minimum and maximum gas velocity along the x-axis. The circular electrode was machined with channels along the x- and y-axis for the passage of auxiliary gas and was applied with a potential to focus the incoming ions from the CaptiveSpray source into the DMS channel. Using reserpine as a reference standard, substantial signal enhancement was achieved with a concomitant reduction of the peak width in the ionogram.
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-06-14 , DOI:
10.1021/acsenvironau.2c00071
Products and starting materials containing volatile organic compounds (VOCs) can easily be found in a variety of businesses, making them a common source of occupational exposure. To prevent negative impacts on employee health, field industrial hygienists must conduct regular sampling to ensure exposures remain below the regulatory limits set by governmental and professional associations. As such, the need for sensitive and reliable exposure assessment techniques becomes evident. Over the preceding decade, the industrial hygiene research group at the University of Alabama at Birmingham (UAB) has been working on the development of an emerging, preanalytical technique known as photothermal desorption (PTD) to improve upon the analytical sensitivity of currently employed methods. PTD’s novel design uses pulses of high-energy light to desorb analytes from thermally conductive, carbonaceous sorbents, to be delivered to downstream analytical detectors. Since PTD’s conception, the theoretical framework and advances in sorbent fabrication have been investigated; however, further work is needed to produce a field-ready sampling device for use with PTD. As such, objectives of the present work were to design a PTD-compatible diffusive sampler prototype and characterize the prototype’s sampling efficiencies for toluene, n-hexane, trichloroethylene, and isopropyl alcohol. In pursuit of these objectives, the study empirically quantified the sampled masses of toluene, n-hexane, trichloroethylene, and isopropyl alcohol, at occupationally relevant air concentrations, to be 12.17 ± 0.06, 8.2 ± 0.1, 3.97 ± 0.06, and 8.0 ± 0.1 mg, respectively. Moreover, the analyte sampling efficiencies were found to be 2.2 ± 0.1, 1.7 ± 0.1, 1.2 ± 0.1, and 0.51 ± 0.05 (unitless) when comparing empirically (i.e., laboratory observed) sample mass values to theoretically predicted values. The sampling efficiencies and collected sample masses reported herein demonstrate the promising design of PTD-compatible diffusive samplers. When used in conjunction with the PTD method, the prototype samplers present strong evidence for improving analytical sensitivity in exposure assessments of VOCs in the workplace.
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-05-10 , DOI:
10.1021/jasms.3c00050
Proteomics research has been transformed due to high-throughput liquid chromatography (LC-MS/MS) tandem mass spectrometry instruments combined with highly sophisticated automated sample preparation and multiplexing workflows. However, scaling proteomics experiments to large sample cohorts (hundreds to thousands) requires thoughtful quality control (QC) protocols. Robust QC protocols can help with reproducibility, quantitative accuracy, and provide opportunities for more decisive troubleshooting. Our laboratory conducted a plasma proteomics study of a cohort of N = 335 patient samples using tandem mass tag (TMTpro) 16-plex batches. Over the course of a 10-month data acquisition period for this cohort we collected 271 pooled QC LC-MS/MS result files obtained from MS/MS analysis of a patient-derived pooled plasma sample, representative of the entire cohort population. This sample was tagged with TMTzero or TMTpro reagents and used to inform the daily performance of the LC-MS/MS instruments and to allow within and across sample batch normalization. Analytical variability of a number of instrumental and data analysis metrics including protein and peptide identifications, peptide spectral matches (PSMs), number of obtained MS/MS spectra, average peptide abundance, percent of peptides with a Δ m/z between ±0.003 Da, percent of MS/MS spectra obtained at the maximum injection time, and the retention time of selected tracking peptides were evaluated to help inform the design of a robust LC-MS/MS QC workflow for use in future cohort studies. This study also led to general tips for using selected metrics to inform real-time troubleshooting of LC-MS/MS performance issues with daily QC checks.
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-03-30 , DOI:
10.1021/jasms.3c00042
Here we explore the potential use of proton transfer reaction/selective reagent ion-time-of-flight-mass spectrometry (PTR/SRI-ToF-MS) to monitor hexafluoroisopropanol (HFIP) in breath. Investigations of the reagent ions H3O+, NO+, and O2+• are reported using dry (relative humidity (rH) ≈ 0%) and humid (rH ≈ 100%)) nitrogen gas containing traces of HFIP, i.e., divorced from the complex chemical environment of exhaled breath. HFIP shows no observable reaction with H3O+ and NO+, but it does react efficiently with O2+• via dissociative charge transfer resulting in CHF2+, CF3+, C2HF2O+, and C2H2F3O+. A minor competing hydride abstraction channel results in C3HF6O+ + HO2• and, following an elimination of HF, C3F5O+. There are two issues associated with the use of the three dominant product ions of HFIP, CHF2+, CF3+, and C2H2F3O+, to monitor it in breath. One is that CHF2+ and CF3+ also result from the reaction of O2+• with the more abundant sevoflurane. The second is the facile reaction of these product ions with water, which reduces analytical sensitivity to detect HFIP in humid breath. To overcome the first issue, C2H2F3O+ is the ion marker for HFIP. The second issue is surmounted by using a Nafion tube to reduce the breath sample’s humidity prior to its introduction into drift tube. The success of this approach is illustrated by comparing the product ion signals either in dry or humid nitrogen gas flows and with or without the use of the Nafion tube, and practically from the analysis of a postoperative exhaled breath sample from a patient volunteer.
Dalton Transactions ( IF 4.569 ) Pub Date: 2023-05-25 , DOI:
10.1021/jasms.3c00087
Dielectric barrier discharges (DBD) are highly versatile plasma sources for forming ions at atmospheric pressure and near ambient temperatures for the rapid, direct, and sensitive analysis of molecules by mass spectrometry (MS). Ambient ion sources should ideally form intact ions, as in-source fragmentation can limit sensitivity, increase spectral complexity, and hinder interpretation. Here, we report the measurement of ion internal energy distributions for the four primary classes of DBD-based ion sources, specifically DBD ionization (DBDI), low-temperature plasma (LTP), flexible microtube plasma (FμTP), and active capillary plasma ionization (ACaPI), in addition to atmospheric pressure chemical ionization (APCI) using para-substituted benzylammonium thermometer ions. Surprisingly, the average extent of energy deposited by the use of ACaPI (90.6 kJ mol–1) was ∼40 kJ mol–1 lower than the other ion sources (DBDI, LTP, FμTP, and APCI; 130.2 to 134.1 kJ mol–1) in their conventional configurations, and slightly higher than electrospray ionization (80.8 kJ mol–1). The internal energy distributions did not depend strongly on the sample introduction conditions (i.e., the use of different solvents and sample vaporization temperatures) or the DBD plasma conditions (i.e., maximum applied voltage). By positioning the DBDI, LTP, and FμTP plasma jets on axis with the capillary entrance to the mass spectrometer, the extent of internal energy deposition could be reduced by up to 20 kJ mol–1, although at the expense of sensitivity. Overall, the use of an active capillary-based DBD can result in substantially less fragmentation of ions with labile bonds than alternate DBD sources and APCI with comparably high sensitivity.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.60 | 135 | Science Citation Index Science Citation Index Expanded | Not |
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